L-Cysteinyl-L-seryl-L-valyl-L-methionine

Description

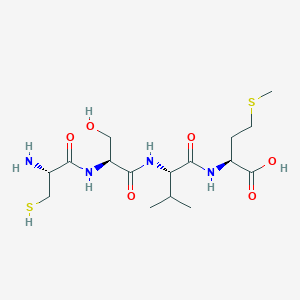

L-Cysteinyl-L-seryl-L-valyl-L-methionine is a peptide compound composed of four amino acids: cysteine, serine, valine, and methionine

Properties

CAS No. |

645404-09-7 |

|---|---|

Molecular Formula |

C16H30N4O6S2 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C16H30N4O6S2/c1-8(2)12(15(24)18-10(16(25)26)4-5-28-3)20-14(23)11(6-21)19-13(22)9(17)7-27/h8-12,21,27H,4-7,17H2,1-3H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

AKEPIWGHQKPCPN-BJDJZHNGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Advantages of SPPS

Efficiency : SPPS allows for rapid synthesis of peptides with high purity due to automated systems.

Scalability : The process can be scaled up for larger batch sizes without significant changes in methodology.

Challenges in SPPS

Aggregation : Longer peptides may aggregate during synthesis, complicating purification.

Side Reactions : Unwanted side reactions can occur during coupling or deprotection steps, affecting yield and purity.

Example Protocol for L-Cysteinyl-L-seryl-L-valyl-L-methionine

| Step | Description |

|---|---|

| 1 | Prepare resin with a linker suitable for cysteine attachment. |

| 2 | Activate first amino acid (cysteine) and couple it to the resin. |

| 3 | Sequentially activate and couple serine, valine, and methionine. |

| 4 | Cleave peptide from resin using TFA and purify via HPLC. |

Advantages of Liquid-Phase Synthesis

Flexibility : More adaptable for complex sequences and modifications.

Controlled Environment : Easier to control reaction conditions such as pH and temperature.

Challenges in Liquid-Phase Synthesis

Longer Reaction Times : Generally requires more time compared to SPPS due to diffusion limitations.

Purification Complexity : Purification can be more challenging due to the presence of multiple by-products.

Example Protocol for this compound

| Step | Description |

|---|---|

| 1 | Dissolve amino acids in suitable solvent with activating agent (e.g., HBTU). |

| 2 | Allow coupling reactions under controlled temperature conditions. |

| 3 | Purify product using HPLC or precipitation methods. |

The preparation of this compound can be effectively achieved through both solid-phase and liquid-phase synthesis methods. Each method has its unique advantages and challenges that researchers must consider based on their specific requirements for yield, purity, and scalability. Future advancements in peptide synthesis technologies may further enhance the efficiency and effectiveness of producing complex peptides like this compound.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-seryl-L-valyl-L-methionine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The serine and methionine residues can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Cysteinyl-L-seryl-L-valyl-L-methionine has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding and stability.

Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.

Industrial Processes: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-seryl-L-valyl-L-methionine involves its ability to form disulfide bonds through the cysteine residue. These bonds can stabilize protein structures and influence their function. Additionally, the peptide can participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

L-Valyl-L-cysteinyl-L-methionyl-L-serine: Another peptide with a similar sequence but different arrangement of amino acids.

L-Methionine, L-cysteinyl-L-seryl-L-valyl-: A compound with the same amino acids but in a different order.

Uniqueness

L-Cysteinyl-L-seryl-L-valyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, while serine and methionine contribute to its reactivity and stability.

Biological Activity

L-Cysteinyl-L-seryl-L-valyl-L-methionine is a tetrapeptide composed of four amino acids: cysteine, serine, valine, and methionine. This unique combination provides various biological activities, particularly in antioxidant defense, cellular signaling, and potential therapeutic applications. This article discusses the biological activity of this compound, including relevant research findings, case studies, and data tables.

1. Antioxidant Properties

One of the primary biological activities of this compound is its role as an antioxidant. Cysteine is known to contribute to the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress. Research indicates that peptides containing cysteine exhibit significant antioxidant activity due to their ability to scavenge free radicals and reduce oxidative damage in cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Oxidative Stress : Studies have shown that L-cysteine can suppress oxidative stress induced by environmental factors such as smoking and heavy metals. It achieves this by modulating intracellular signaling pathways related to oxidative stress response .

- Regulation of Protein Synthesis : The presence of methionine and cysteine in the peptide influences protein synthesis and degradation processes. For instance, L-cysteine has been reported to inhibit DNA synthesis in certain cell types, suggesting a role in regulating cellular proliferation .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related peptides and their components:

- Study on Stellate Cells : In a study involving stellate cells, L-cysteine was found to significantly inhibit DNA synthesis under both serum-free conditions and in the presence of growth factors such as PDGF-BB and IGF-I. This suggests that L-cysteine can modulate cell growth by affecting signaling pathways associated with these factors .

- Antioxidant Activity Assessment : A comparative analysis of various amino acids showed that L-cysteine's antioxidant properties are enhanced when combined with other amino acids like serine and methionine. This combination may provide synergistic effects that enhance cellular protection against oxidative damage.

4. Data Tables

The following table summarizes the biological activities associated with the constituent amino acids of this compound:

| Amino Acid | Biological Activity | Mechanism |

|---|---|---|

| Cysteine | Antioxidant activity; reduces oxidative stress | Synthesis of glutathione; free radical scavenging |

| Serine | Involved in metabolism; supports neurotransmitter synthesis | Precursor for various biochemical pathways |

| Valine | Supports muscle metabolism; essential for growth | Branched-chain amino acid involved in energy production |

| Methionine | Methylation processes; antioxidant properties | Precursor for S-adenosylmethionine (SAM) |

5. Potential Therapeutic Applications

Given its diverse biological activities, this compound shows promise for various therapeutic applications:

- Neuroprotection : Due to its antioxidant properties, this peptide may be beneficial in protecting neuronal cells from oxidative damage associated with neurodegenerative diseases.

- Metabolic Disorders : The involvement of its constituent amino acids in metabolic pathways suggests potential applications in managing metabolic disorders or enhancing athletic performance through improved recovery.

- Cancer Research : The ability of L-cysteine to inhibit DNA synthesis in certain cell types may have implications for cancer research, particularly in developing strategies for tumor growth inhibition.

6. Conclusion

This compound exhibits significant biological activity primarily attributed to its constituent amino acids. Its antioxidant properties, combined with its regulatory roles in cellular signaling and metabolism, make it a compound of interest for further research into therapeutic applications across various fields such as oncology, neurology, and sports medicine.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of L-Cysteinyl-L-seryl-L-valyl-L-methionine in synthetic preparations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is critical for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and tandem MS/MS fragmentation can resolve sequence-specific peaks. Enzymatic assays, such as those optimized for methionine detection (e.g., L-methionine-specific enzymes), may complement quantification .

- Key Considerations : Validate methods using reference standards certified under ISO/IEC 17025 or ISO 17034 guidelines to ensure traceability and reproducibility .

Q. What are the optimal solid-phase synthesis protocols for producing this compound with minimal side products?

- Methodology : Use Fmoc/t-Bu chemistry with cysteine protected by trityl or acetamidomethyl groups to prevent disulfide formation. Coupling reagents like HBTU or DIC/HOBt improve reaction efficiency. Purify via reverse-phase HPLC, monitoring for deletion sequences or racemization .

- Troubleshooting : Analyze by LC-MS after each coupling step to identify incomplete reactions. Adjust resin swelling times or activate carboxyl groups with oxyma pure to reduce steric hindrance .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >100°C). Monitor degradation products (e.g., methionine sulfoxide) via LC-MS under oxidative conditions .

- Data Interpretation : Compare kinetic degradation rates across pH levels (3–9) to model shelf-life. Note that cysteine residues are prone to oxidation; include antioxidants like TCEP in buffers .

Q. What strategies mitigate challenges in quantifying this compound in complex biological matrices?

- Methodology : Employ isotope dilution mass spectrometry (IDMS) with ¹³C/¹⁵N-labeled internal standards to correct for matrix effects. Enzymatic digestion followed by derivatization (e.g., dansyl chloride) enhances MS sensitivity .

- Validation : Perform spike-and-recovery experiments in plasma or tissue homogenates to validate extraction efficiency (target: 85–115% recovery) .

Q. How should researchers resolve contradictory data in bioactivity studies involving this tetrapeptide (e.g., conflicting IC₅₀ values)?

- Methodology : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate peptide purity (≥95%). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-verify results .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., batch-to-batch variability, endotoxin levels) .

Q. What computational approaches are effective for predicting interactions between this compound and target proteins?

- Methodology : Use molecular docking (e.g., AutoDock Vina) with crystal structures of homologous proteins. Validate predictions via mutagenesis studies targeting predicted binding residues. Molecular dynamics simulations (100 ns+) assess conformational stability .

- Data Sources : Retrieve SMILES/InChI keys from NIST or peer-reviewed databases to ensure accurate force field parameterization .

Q. What advanced techniques detect post-translational modifications (PTMs) in vivo for this peptide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.